5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one
CAS No.: 1008517-74-5
Cat. No.: VC8188978
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008517-74-5 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 5-hydroxy-2-(oxan-2-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C9H12N2O3/c12-7-5-8(13)11(10-6-7)9-3-1-2-4-14-9/h5-6,9,12H,1-4H2 |
| Standard InChI Key | FYBANGAAMWXVEU-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C(=O)C=C(C=N2)O |
| Canonical SMILES | C1CCOC(C1)N2C(=O)C=C(C=N2)O |
Introduction
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one, with the CAS number 1008517-74-5, is a compound of interest in chemical research. It is characterized by its molecular formula C9H12N2O3 and molecular weight of 196.20 g/mol . This compound is often used as a research chemical due to its unique structural properties.
Physical and Chemical Characteristics
This compound is part of the pyridazine family, which is known for its diverse biological activities. The presence of a tetrahydropyranyl group attached to the pyridazine ring adds complexity to its chemical behavior, potentially influencing its solubility and reactivity.
Availability and Synthesis
The compound is available from various chemical suppliers, although its availability can vary. For instance, CymitQuimica lists it as discontinued, suggesting that it may be challenging to obtain in certain quantities . Synthesis details are not widely reported, but it is likely prepared through methods common to pyridazine derivatives, involving condensation reactions or cyclization processes.
4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one
This compound, with CAS number 645405-18-1, shares a similar structure but includes a chlorine atom at the 4-position. It has a molecular formula of C9H11ClN2O3 and a molecular weight of 230.65 g/mol .
Pyridazine Derivatives
Pyridazine derivatives are known for their diverse biological activities, including antitumor effects. For example, some pyridazine compounds have been studied for their potential in treating estrogen receptor-positive breast cancer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume